molecular formula C20H12 B14506892 1-Ethynyl-7-(2-ethynylphenyl)naphthalene CAS No. 62823-42-1

1-Ethynyl-7-(2-ethynylphenyl)naphthalene

Cat. No.: B14506892
CAS No.: 62823-42-1
M. Wt: 252.3 g/mol
InChI Key: YCQZZXREEGTQHB-UHFFFAOYSA-N
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Description

1-Ethynyl-7-(2-ethynylphenyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of ethynyl groups attached to the naphthalene ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-7-(2-ethynylphenyl)naphthalene can be synthesized through various methods. One common approach involves the reaction of 1-acetonaphthone with ethynylmagnesium bromide, followed by a series of purification steps . Another method includes the use of 1-naphthyl-2-trimethylsilylacetylene as a starting material, which undergoes desilylation to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification are applicable. Large-scale production would likely involve optimization of reaction conditions, use of efficient catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-7-(2-ethynylphenyl)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethynyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of ethyl-substituted naphthalenes.

    Substitution: Formation of halogenated naphthalenes.

Scientific Research Applications

1-Ethynyl-7-(2-ethynylphenyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Ethynyl-7-(2-ethynylphenyl)naphthalene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cytochrome P450 enzymes, particularly cytochrome P450 1B1 . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynylnaphthalene: A simpler analog with a single ethynyl group attached to the naphthalene ring.

    2-Ethynylnaphthalene: Another analog with the ethynyl group attached at a different position on the naphthalene ring.

    9-Ethynylphenanthrene: A structurally related compound with an ethynyl group attached to the phenanthrene ring.

Uniqueness

1-Ethynyl-7-(2-ethynylphenyl)naphthalene is unique due to the presence of multiple ethynyl groups and the specific positioning of these groups on the naphthalene and phenyl rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62823-42-1

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

IUPAC Name

1-ethynyl-7-(2-ethynylphenyl)naphthalene

InChI

InChI=1S/C20H12/c1-3-15-8-5-6-11-19(15)18-13-12-17-10-7-9-16(4-2)20(17)14-18/h1-2,5-14H

InChI Key

YCQZZXREEGTQHB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2=CC3=C(C=CC=C3C#C)C=C2

Origin of Product

United States

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